Aqueous Solubility Advantage Over Free Acid and Positional Isomers
The disodium salt form of 4-hydroxyisophthalic acid confers a decisive solubility advantage over the free acid and positional isomer free acids. The free acid 4-hydroxyisophthalic acid (CAS 636-46-4) exhibits a water solubility of only 0.3 g/L at 24°C (approximately 1 g per 3 liters of cold water), and the 5-hydroxy positional isomer (CAS 618-83-7) shows similarly poor aqueous solubility at 0.6 g/L . The non-hydroxylated parent compound isophthalic acid (CAS 121-91-5) is even less soluble at 0.12 g/L at 25°C . In contrast, the disodium 4-hydroxyisophthalate salt is freely soluble in water, a property that eliminates the need for organic co-solvents or pH adjustment in aqueous reaction media . This solubility differential of at least two orders of magnitude (disodium salt vs. free acid) is a class-level characteristic of alkali metal salt formation with aromatic polycarboxylic acids, but the specific combination of the 4-hydroxy substitution pattern with disodium counterions yields a uniquely processable monomer for aqueous polymerization and a directly bioavailable form for pharmacological studies without requiring nano-encapsulation strategies [1].
| Evidence Dimension | Aqueous solubility at ambient temperature |
|---|---|
| Target Compound Data | Disodium 4-hydroxyisophthalate: freely water-soluble (exact g/L not published in accessible sources but qualitatively characterized as readily soluble) |
| Comparator Or Baseline | 4-Hydroxyisophthalic acid (free acid): 0.3 g/L at 24°C; 5-Hydroxyisophthalic acid (free acid): 0.6 g/L; Isophthalic acid: 0.12 g/L at 25°C |
| Quantified Difference | Estimated >50-fold solubility enhancement for disodium salt over free acid forms; exact multiple cannot be stated without published disodium salt solubility data |
| Conditions | Ambient temperature (24-25°C), pure water, reported per Merck Index (14,4827) and ChemicalBook compilations |
Why This Matters
For procurement decisions involving aqueous-phase synthesis, biological assay preparation, or water-borne coating formulations, the disodium salt is the only form that eliminates the solubility bottleneck without requiring organic co-solvents, directly reducing formulation complexity and solvent management costs.
- [1] Ravikiran, T., et al. (2021). Fabrication and in vitro Evaluation of 4-HIA Encapsulated PLGA Nanoparticles on PC12 Cells. International Journal of Nanomedicine, 16, 5621–5632. DOI: 10.2147/IJN.S317986. PMID: 34429603. (Note: Free acid 4-HIA requires PLGA nanoencapsulation to overcome low solubility and bioavailability.) View Source
